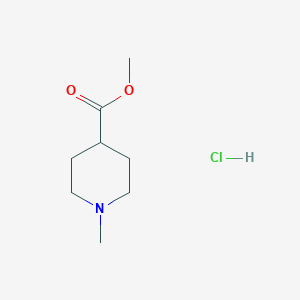
1-Methyl-4-piperidinecarboxylic acid methyl ester hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-piperidinecarboxylic acid methyl ester hcl is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl-piperidine-4-carboxylic acid methyl ester hydrochloride typically involves the esterification of isonipecotic acid (piperidine-4-carboxylic acid) with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-piperidinecarboxylic acid methyl ester hcl undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Piperidine-4-carboxylic acid and methanol.
Reduction: Piperidine-4-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-piperidinecarboxylic acid methyl ester hcl is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of methyl-piperidine-4-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a precursor for the synthesis of various bioactive compounds. The ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with target proteins or enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl N-Boc-4-methylpiperidine-4-carboxylate: Used as a building block for piperazine-based CCR5 antagonists.
Ethyl 1-methylpiperidine-4-carboxylate: Used in the synthesis of piperidine derivatives as inhibitors of S. aureus and E.
Uniqueness
1-Methyl-4-piperidinecarboxylic acid methyl ester hcl is unique due to its specific ester group, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive compounds .
Eigenschaften
Molekularformel |
C8H16ClNO2 |
|---|---|
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
methyl 1-methylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9-5-3-7(4-6-9)8(10)11-2;/h7H,3-6H2,1-2H3;1H |
InChI-Schlüssel |
SKEXDALYAJMRNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















